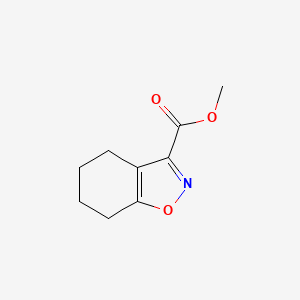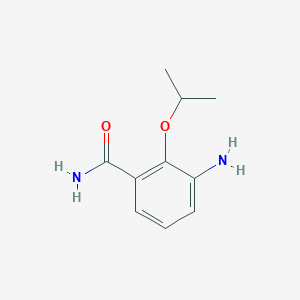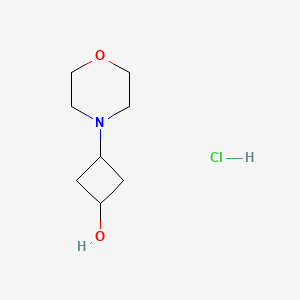
Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Overview
Description
“Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate” is a chemical compound with the molecular formula C9H11NO3 . It is used for pharmaceutical testing . The compound has a molecular weight of 181.19 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO3/c1-12-9(11)8-6-4-2-3-5-7(6)13-10-8/h2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Chemical Synthesis and Characterization
- Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been utilized in chemical synthesis. For instance, related compounds have been synthesized and characterized using various techniques such as IR, NMR, and LCMS, indicating their structural complexity and the need for precise analytical methods for characterization (Jayaraman, Sridharan, & Nagappan, 2010).
Development of Antimicrobial Agents
- Compounds related to this compound have been investigated for their potential as antimicrobial agents. Novel benzoxazole-based oxadiazoles, synthesized using related benzoxazole derivatives, demonstrated significant antimicrobial activities against various bacteria, suggesting the potential of these compounds in developing new antimicrobial therapies (Vodela, Mekala, Danda, & Kodhati, 2013).
Crystallographic Studies
- Crystallographic studies have been conducted on related methyl ester compounds, providing insights into their structural properties. Such studies are crucial in understanding the molecular geometry and potential reactivity of these compounds (Arshad, Şahin, Zia-ur-Rehman, Shafiq, Khan, Asiri, Khan, & Alamry, 2013).
Investigation of Physical Properties
- The crystal structure of related compounds has been studied to understand their physical properties, such as stability under different conditions and potential for hydrogen bonding, which is essential for predicting their behavior in various chemical reactions and applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Synthesis of Heterocyclic Compounds
- This compound and related compounds have been used in the synthesis of various heterocyclic compounds. These syntheses contribute to the development of new chemical entities with potential pharmaceutical applications (Jayanna, Vagdevi, Dharshan, Kekuda, Hanumanthappa, & Gowdarshivannanavar, 2013).
Anti-inflammatory Agent Development
- Compounds derived from benzoxazole-5-carboxylate have been synthesized and evaluated for their anti-inflammatory activities, indicating the therapeutic potential of these compounds in treating inflammatory conditions (Chilumula, Ampati, Gudipati, Manda, & Gaday, 2011).
Innovative Synthetic Methods
- Novel methods for synthesizing derivatives of this compound have been developed, showcasing advancements in organic synthesis techniques and providing new pathways for the creation of complex molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Future Directions
The future directions for research on “Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety profile and potential applications in pharmaceutical testing .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)8-6-4-2-3-5-7(6)13-10-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZAJNBRGADOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)



![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)




